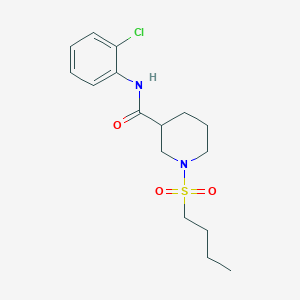
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years as a recreational drug. It was first synthesized in the 1970s by a team of researchers at Upjohn, a pharmaceutical company. U-47700 is structurally similar to other opioids such as fentanyl and morphine. However, it is much more potent than these drugs and has been associated with a number of deaths and overdoses.
Mechanism of Action
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and activating it. This leads to the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. This compound also has a number of other effects on the body, including respiratory depression, sedation, and constipation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to decrease pain sensitivity, increase feelings of euphoria and relaxation, and cause respiratory depression. It can also cause nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide in lab experiments is its potency. Because it is much more potent than other opioids, researchers can use smaller doses to achieve the desired effects. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take care to ensure that the drug is used only for scientific purposes and not for recreational use.
Future Directions
There are a number of future directions for research on 3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential for use as a painkiller. Because it is more potent than other opioids, it may be able to provide pain relief with smaller doses and fewer side effects. Another area of interest is its potential for abuse and addiction. Researchers are studying ways to reduce the potential for abuse and to develop treatments for addiction. Finally, researchers are studying the effects of this compound on different populations, such as children and the elderly, to better understand its safety and efficacy.
Synthesis Methods
The synthesis of 3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide involves several steps. The starting material is 2,6-dimethylaniline, which is first reacted with acetic anhydride to form 2,6-dimethylacetanilide. This compound is then reacted with chloroacetyl chloride to form 2,6-dimethyl-N-(chloroacetyl)acetanilide. The final step involves reacting this compound with piperidine to form this compound.
Scientific Research Applications
3-methyl-N-(2-methylphenyl)-1-piperidinecarboxamide has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. This compound has also been studied for its potential use as a painkiller, as well as its potential for abuse and addiction.
Properties
IUPAC Name |
3-methyl-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-9-16(10-11)14(17)15-13-8-4-3-7-12(13)2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXDRTIDKGRVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5407367.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5407375.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)


![(3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}phenyl)methanol](/img/structure/B5407439.png)
